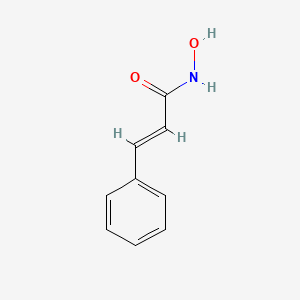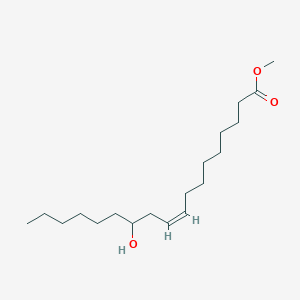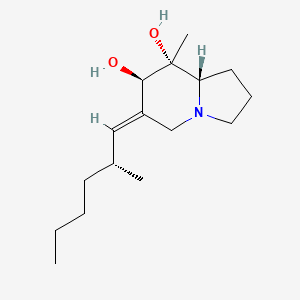
Allopumiliotoxin 267a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allopumiliotoxin 267a is an alkaloid.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Allopumiliotoxin 267A's synthesis has been a focus of research, illustrating efficient construction methods for complex alkaloids. Wang, Zhong, and Lin (2009) demonstrated a concise total synthesis in 5 steps, highlighting the importance of intramolecular nucleophilic acyl substitution in producing alpha-alkylidene aza-cycloketones with rich structural diversity (Wang, Zhong, & Lin, 2009).
- Caderas et al. (1996) described a stereocontrolled strategy for synthesizing allopumiliotoxin A alkaloids, including allopumiliotoxin 267A, emphasizing iodide-promoted iminium ion−alkyne cyclizations as a key transformation (Caderas et al., 1996).
- Magnetic resonance spectral assignments for allopumiliotoxin 267A were reported by Tokuyama, Daly, and Highet (1984), contributing to the structural definition of this compound and related alkaloids (Tokuyama, Daly, & Highet, 1984).
Biological and Chemical Defense Studies
- A study on the molecular physiology of pumiliotoxin sequestration in poison frogs by Alvarez-Buylla et al. (2022) found that certain species can metabolize pumiliotoxin into the more potent allopumiliotoxin 267A, altering gene expression related to immune function and small molecule metabolism (Alvarez-Buylla et al., 2022).
- Daly et al. (2003) provided evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs, which selectively hydroxylates pumiliotoxin into allopumiliotoxin 267A, enhancing its antipredator potency (Daly et al., 2003).
Additional Alkaloid Studies
- The research by Tokuyama et al. (1987) on new classes of alkaloids in dendrobatid poison frogs identified allopumiliotoxin 267A as a major constituent, contributing to understanding the chemical composition of these amphibians (Tokuyama et al., 1987).
- A study by Tan, Stork, Feeder, and Holmes (1999) on the stereoselective synthesis of the indolizidine core of allopumiliotoxins further contributed to the chemical understanding of allopumiliotoxin 267A (Tan, Stork, Feeder, & Holmes, 1999).
Propiedades
Número CAS |
73376-38-2 |
|---|---|
Fórmula molecular |
C16H29NO2 |
Peso molecular |
267.41 g/mol |
Nombre IUPAC |
(6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol |
InChI |
InChI=1S/C16H29NO2/c1-4-5-7-12(2)10-13-11-17-9-6-8-14(17)16(3,19)15(13)18/h10,12,14-15,18-19H,4-9,11H2,1-3H3/b13-10+/t12-,14+,15-,16-/m1/s1 |
Clave InChI |
LWXKAVPXEDNHLL-VRUXTKGDSA-N |
SMILES isomérico |
CCCC[C@@H](C)/C=C/1\CN2CCC[C@H]2[C@@]([C@@H]1O)(C)O |
SMILES |
CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O |
SMILES canónico |
CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O |
Sinónimos |
allo-pumiliotoxin 267A allopumiliotoxin 267A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



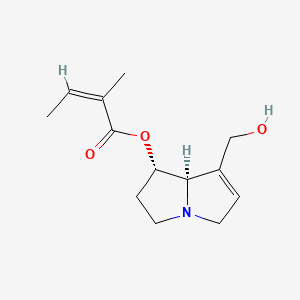
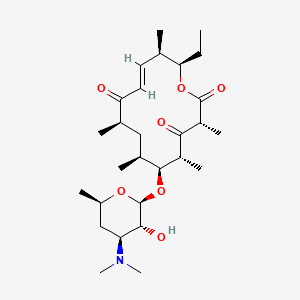
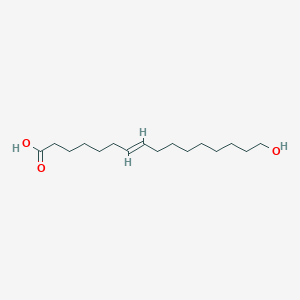
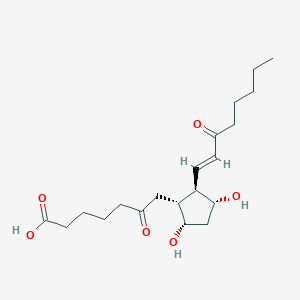
![4-[3-oxo-1-(3,4,5-trimethoxyanilino)-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235648.png)
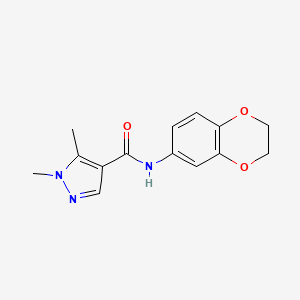
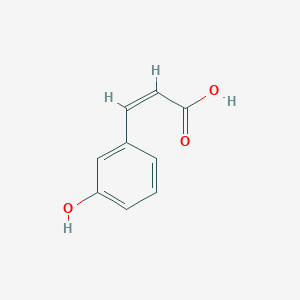
![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
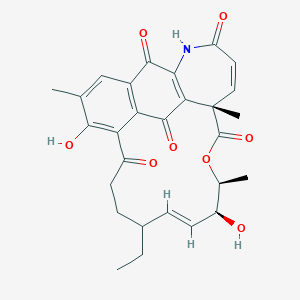
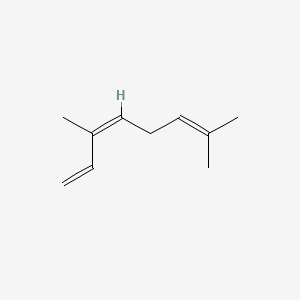
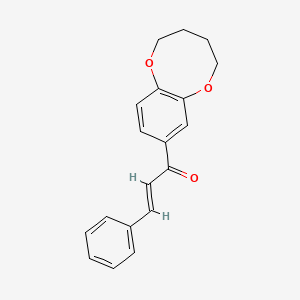
![(Z)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1235660.png)
